

Comprehensive Structural Analysis Guide: 2-(2H-indazol-2-yl)-3-methylbutanoic Acid[1]

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Compound of Interest

Compound Name: 2-(2H-indazol-2-yl)-3-methylbutanoic acid

Cat. No.: B15092262

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Executive Summary & Chemical Context

Molecule Identification: **2-(2H-indazol-2-yl)-3-methylbutanoic acid** Core Moiety: 2H-Indazole (N2-linked) fused with a Valine backbone.[1] Relevance: This compound serves as a critical bioisostere for phthalimide-based auxiliaries and is a potential intermediate in the synthesis of synthetic cannabinoids (e.g., MMB-INACA analogs) and auxin-mimetic herbicides.

The structural analysis of this compound presents two primary challenges:

- **Tautomeric/Isomeric Assignment:** Distinguishing the 2H-indazol-2-yl (N2-linked) isomer from the thermodynamically stable 1H-indazol-1-yl (N1-linked) isomer.
- **Absolute Configuration:** Confirming the chirality of the valine alpha-carbon (typically S-enantiomer if derived from L-valine).[1]

Experimental Workflow: From Synthesis to CIF

The following protocol ensures high-fidelity data acquisition suitable for publication in journals such as Acta Crystallographica Section C/E.

Phase I: Crystal Growth & Optimization

The amphiphilic nature of the molecule (lipophilic indazole + hydrophilic carboxylic acid) requires a gradient solvent system.[1]

Method	Solvent System	Mechanism	Target Morphology
Slow Evaporation	Ethanol/Water (80: [1]20)	Solubility differential driven by evaporation.	Prisms/Blocks
Vapor Diffusion	THF (inner) / Pentane (outer)	Anti-solvent diffusion reduces solubility slowly.[1]	High-quality single needles
Cooling	Acetonitrile	Supersaturation via temperature drop ().	Aggregates (Screening only)

Critical Control Point: Avoid protic solvents like methanol if esterification is a risk during prolonged crystallization. Use Ethanol/Water for the highest probability of H-bond network formation (Carboxylic acid dimers).

Phase II: X-Ray Diffraction Data Collection

Instrument Configuration:

- Source: Cu-K
(
Å) is preferred over Mo-K
for this organic molecule.
 - Reasoning: The anomalous scattering signal from Oxygen and Nitrogen is weak. Cu radiation maximizes this signal, which is crucial for determining absolute configuration (Flack parameter) if heavy atoms are absent.
- Temperature: 100 K (Cryostream).

Molecular Conformation

The steric bulk of the indazole ring versus the isopropyl group of valine dictates the torsion angles.

- (Psi) Angle: Rotation around
.
- (Phi) Angle: Rotation around
.
- Indazole Planarity: Calculate the RMS deviation of the 9-membered indazole ring. Deviations \AA indicate packing stress.

Comparative Logic: Based on the homolog (2R)-2-(1,3-dioxoisindolin-2-yl)-3-methylbutanoic acid (Phthaloyl-Valine) [1], look for an intramolecular C—H...O hydrogen bond forming an S(6) ring motif between the indazole C3-proton and the carbonyl oxygen of the acid. This "scorpion-tail" conformation often locks the molecule in a specific rotamer.

Supramolecular Assembly (Packing)

The crystal lattice is likely stabilized by two competing forces:

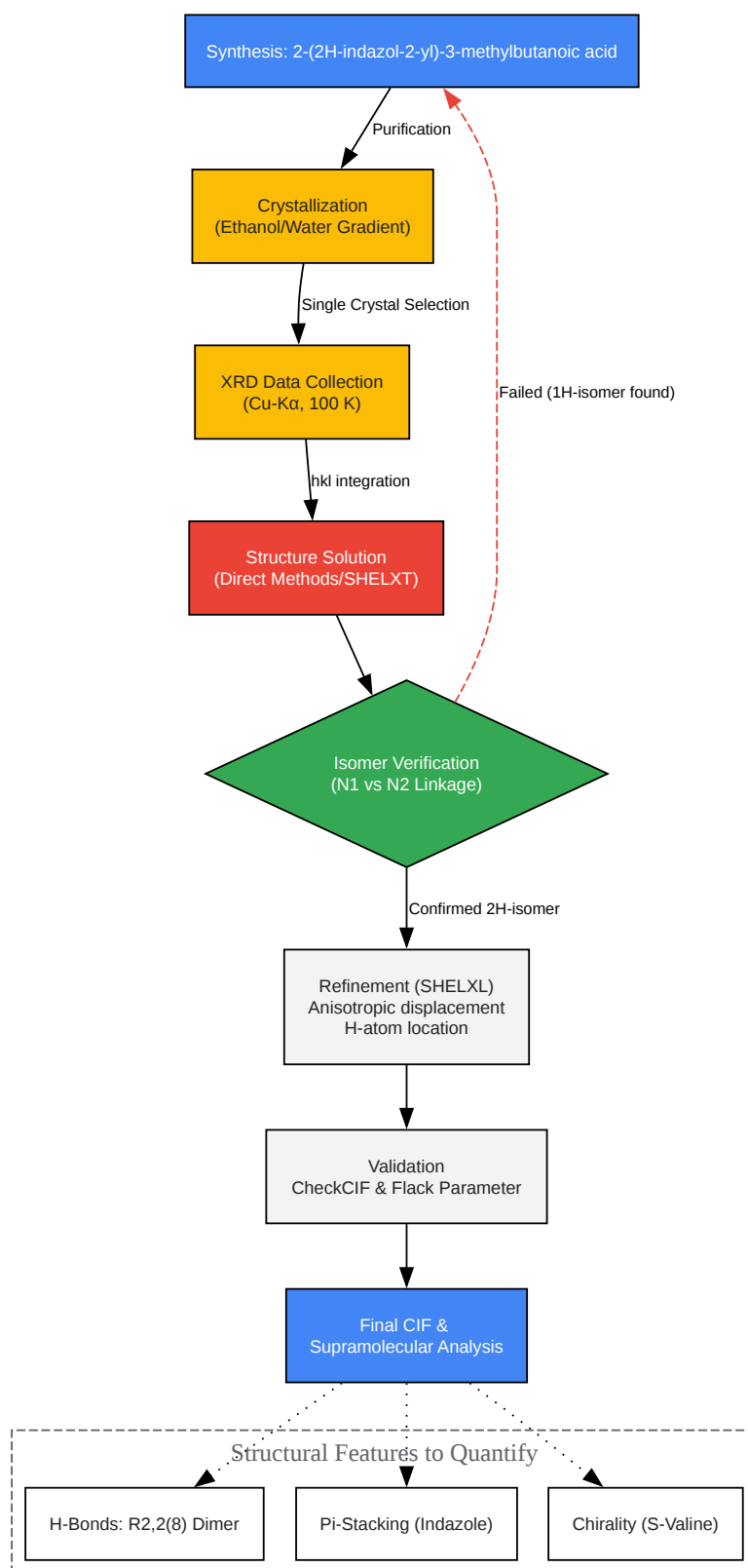
- Carboxylic Acid Dimers (Strong):
 - Expect the classic $\text{HOOC}\cdots\text{HOOC}$ homomeron (Head-to-Head $\text{COOH}\cdots\text{COOH}$). [2][3][4][5]
 - Distance: O...O separations of \AA .
- Pi-Stacking (Weak/Directional):

- The electron-deficient pyrazole ring of the indazole may stack with the benzene ring of an adjacent molecule (Centroid-Centroid distance

Å).

Visualization of the Analysis Pipeline

The following diagram illustrates the logical flow for determining the structure and validating the N2-isomerism.



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Figure 1: Decision tree and workflow for the crystallographic characterization of Indazole-Valine derivatives.

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